Lasonolide A -

Lasonolide A

Catalog Number: EVT-1584050
CAS Number:
Molecular Formula: C41H60O9
Molecular Weight: 696.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Lasonolide A was first isolated from the marine sponge Forcepia sp., a member of the family of marine organisms known for producing bioactive secondary metabolites. The biosynthetic pathways and genetic determinants responsible for its synthesis have been subjects of recent research, revealing insights into the enzymatic processes involved in its production .

Classification

Lasonolide A is classified as a polyketide, a diverse class of natural products synthesized by the polymerization of acyl-CoA precursors. Polyketides are known for their wide range of biological activities, including antibiotic and anticancer properties. Lasonolide A specifically falls under the category of macrolides due to its large cyclic structure .

Synthesis Analysis

Methods

The total synthesis of Lasonolide A has been achieved through various synthetic strategies, with a prominent method involving a convergent approach that unites two complex fragments via a ruthenium-catalyzed alkene-alkyne coupling. This method is particularly noteworthy because it allows for the formation of linear products, which are essential for constructing the compound's intricate structure .

Technical Details

Key steps in the synthesis include:

  • Fragment Preparation: The synthesis involves preparing two tetrahydropyran fragments that are later combined.
  • Ruthenium-Catalyzed Coupling: This step is critical as it enables the formation of specific bond configurations necessary for the final product.
  • Dynamic Kinetic Resolution: An engineered enzyme is employed to achieve high enantioselectivity in forming one of the tetrahydropyran rings, which is crucial for the biological activity of Lasonolide A .
Molecular Structure Analysis

Structure

Lasonolide A features a complex molecular architecture characterized by multiple rings and stereocenters. Its structure includes:

  • Tetrahydropyran Rings: Integral to its biological activity.
  • Macrolactone: A large cyclic ester that contributes to its stability and interaction with biological targets.

Data

The molecular formula of Lasonolide A is C20H30O5C_{20}H_{30}O_{5}, and it has a molecular weight of approximately 350.45 g/mol. The compound's stereochemistry is critical, as different enantiomers exhibit varying biological activities, with the (−)-enantiomer being identified as the biologically active form .

Chemical Reactions Analysis

Reactions

Lasonolide A undergoes various chemical reactions that are pivotal for its synthesis and modification:

  • Alkene-Alkyne Coupling: Facilitated by ruthenium catalysts, this reaction is essential for forming key structural components.
  • Lactonization: The formation of lactones from hydroxy acids or alcohols is crucial in constructing the cyclic structure.

Technical Details

The reaction conditions often include specific solvents and temperatures to favor desired outcomes, such as high yields and selectivity towards linear products rather than branched ones. For instance, hydrolysis followed by ring closure reactions have been optimized to achieve significant yields in synthesizing intermediates .

Mechanism of Action

Process

The mechanism through which Lasonolide A exerts its biological effects involves interaction with cellular pathways that regulate cell growth and apoptosis. It has been shown to induce cytotoxic effects on cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest and eventual apoptosis.

Data

In vitro studies have demonstrated that Lasonolide A can inhibit cancer cell proliferation across various lines, including breast and lung cancer cells. The precise molecular targets are still under investigation but are believed to involve tubulin polymerization inhibition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane.

Chemical Properties

  • Stability: Exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data indicate that Lasonolide A maintains structural integrity under various conditions but requires careful handling during synthetic procedures to avoid degradation .

Applications

Lasonolide A holds significant promise in scientific research, particularly in pharmacology:

  • Anticancer Research: Its ability to inhibit cancer cell growth makes it a candidate for further development into therapeutic agents.
  • Chemical Biology: Used as a tool compound to study microtubule dynamics and cellular processes.

The ongoing research aims to explore its full potential in drug development and understand its mechanisms more thoroughly .

Biosynthesis and Genomic Origins of Lasonolide A

Marine Symbiosis and Microbial Producers

Verrucomicrobia Symbiont "Candidatus Thermopylae lasonolidus" as the Putative Biosynthetic Source

Lasonolide A (LSA), a macrolide polyketide with nanomolar cytotoxicity against diverse cancer cell lines, originates from the complex symbiotic ecosystem of the marine sponge Forcepia sp. [1] [2]. Metagenomic analysis of the sponge microbiome revealed that LSA biosynthesis is mediated not by the sponge itself, but by an uncultivated Gram-negative bacterium within the phylum Verrucomicrobia. This symbiont, proposed as Candidatus Thermopylae lasonolidus, represents a novel evolutionary lineage, sharing only 88.78% 16S rRNA gene identity with its closest cultured relative, Pedosphaera parvula Ellin514 [1]. The assignment of the candidate genus Thermopylae reflects the organism's ecological niche within the "hot gates" of sponge-symbiont chemical defense systems.

Genome-resolved metagenomics enabled the reconstruction of the symbiont's genome (~5 Mbp), which shows early signs of reductive evolution while retaining core metabolic functionality [1] [2]. Crucially, this genome harbors the genetic blueprint for LSA biosynthesis. The symbiont's genomic features and phylogenetic position were established through hybrid sequencing strategies combining fosmid libraries (~600,000 clones) with shotgun metagenomics of sponge tissues (designated Forcepiav1 and Forcepiav2) [1]. Metagenomic binning yielded 56 and 55 metagenome-assembled genomes (MAGs) from the two tissues, respectively, with 11 high-quality MAGs in Forcepiav1. Among these, bin51 (Verrucomicrobia) contained the lasonolide biosynthetic gene cluster (las BGC) [1].

Table 1: Genomic Characteristics of "Candidatus Thermopylae lasonolidus"

FeatureCharacteristicSignificance
16S rRNA Identity88.78% to Pedosphaera parvulaIndicates novel genus within Verrucomicrobia
Genome Size~5 MbpSuggests early stage of genome reduction
Completeness (MIMAG)High-quality bin (>90% complete, <5% contamination)Reliable genome reconstruction
Primary MetabolismLargely retainedSupports metabolic autonomy in symbiosis
Pseudogenes~16% of genesIndicator of ongoing reductive evolution

Horizontal Gene Transfer and Evolutionary Implications of the las Biosynthetic Gene Cluster

The las BGC exhibits compelling signatures of horizontal gene transfer (HGT) into the Ca. T. lasonolidus genome. Comparative genomic analysis revealed a significantly divergent GC content and pentanucleotide frequency between the las cluster and the core symbiont genome [1]. This genomic incongruence suggests an exogenous origin for the BGC, likely acquired from an evolutionarily distant bacterial donor. The HGT event may represent an adaptive strategy to enhance chemical defense capabilities within the sponge holobiont, providing ecological benefits to both the symbiont and host.

Mechanistically, the integration and maintenance of this large (>100 kbp) trans-AT PKS cluster in the recipient genome involve recombination events mediated by mobile genetic elements flanking the cluster. The las BGC's codon adaptation index (CAI) aligns with highly expressed genes, indicating post-transfer optimization for efficient expression in its new genomic context [1] [2]. This evolutionary trajectory parallels other marine symbiont-derived pathways (e.g., pederin in beetles) where HGT facilitates the acquisition of potent defensive compounds [3]. The acquisition of the las cluster likely contributed to the establishment and persistence of Ca. T. lasonolidus within the sponge microbiome by providing a selective advantage through chemical defense.

Polyketide Synthase (PKS) Pathways

Trans-Acyltransferase (AT) PKS Assembly Line Architecture

Lasonolide A biosynthesis proceeds through a trans-acyltransferase polyketide synthase (trans-AT PKS) pathway, a complex enzymatic system distinct from canonical cis-AT PKS assembly lines. Unlike cis-AT systems where each module contains an integrated acyltransferase domain, trans-AT PKSs utilize discrete, iteratively acting AT enzymes that service multiple modules [1] [4]. The las assembly line features this hallmark trans-AT organization, with the pathway predicted to involve ~20 core catalytic modules based on LSA's structural complexity [1].

The trans-AT PKS architecture enables exceptional biochemical versatility. Key domain organizations within the las cluster include:

  • Ketosynthase (KS) domains: Catalyze carbon-carbon bond formation between extender units and the growing polyketide chain.
  • Acyl Carrier Proteins (ACPs): Serve as covalent attachment points for polyketide intermediates during elongation.
  • Discrete trans-acting AT: Selects malonyl-CoA extender units and transfers them to ACPs across multiple modules.
  • β-Branching machinery: Includes 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase homologs responsible for installing LSA's characteristic β-methyl branches at C-13 and C-35 [1].

Table 2: Comparative Features of cis-AT and trans-AT PKS Systems in Polyketide Biosynthesis

Featurecis-AT PKStrans-AT PKS (las system)Functional Implication
AcyltransferaseIntegrated in each moduleFreestanding, iteratively acting enzymeIncreased pathway flexibility
Module EvolutionPrimarily verticalExtensive horizontal transferHybrid cluster formation
β-BranchingRareCommon (e.g., HMG-CoA synthase present)Enhanced chemical diversity
Domain OrganizationStandardized colinearityNon-canonical module arrangementsStructural unpredictability
Ketosynthase CladesPredictable by module positionClade reflects preceding chemistryEnables bioinformatic structure prediction

The trans-AT system's evolutionary flexibility facilitates the incorporation of diverse catalytic domains, including those responsible for LSA's signature tetrahydropyran ring formation through specialized cyclization domains [1] [4]. KS domain phylogeny within the las pathway reveals gatekeeping functions where each KS clade corresponds to specific upstream chemical modifications, enabling bioinformatic prediction of structural features [4] [7].

Gene Cluster Repetition and Structural Variations in las Biosynthetic Pathways

A remarkable genomic feature of the las pathway is its triplication within the Ca. T. lasonolidus genome. Three nearly identical copies of the >100 kbp las BGC (designated las BGC_v1, v2, and v3) occur in close proximity, collectively spanning ~300 kbp of the symbiont's genome [1] [2]. These repeats exhibit minor but functionally significant variations:

  • Insertions/Deletions: Three distinct insertion sequences (1-2 kbp) are present in different copies, potentially encoding regulatory elements or truncated domains.
  • Single-Nucleotide Polymorphisms (SNPs): Two conserved SNPs alter amino acid sequences in catalytic domains, potentially influencing enzymatic efficiency.
  • Domain Absence: One repeat lacks a stand-alone acyl carrier protein (ACP) present in the other two copies, suggesting functional compensation between clusters [1].

The triplication event likely occurred through tandem duplication mediated by homologous recombination between repetitive sequences flanking the cluster. This genomic configuration presents significant challenges for metagenomic assembly, requiring specialized approaches like assembly graph examination in BANDAGE, paired-end read mapping, and PCR validation of contig linkages [1] [3]. Despite these variations, all three clusters appear functionally competent, with no frameshifts or inactivating mutations in core domains.

The evolutionary rationale for las cluster triplication may involve:

  • Titer Enhancement: Increased gene dosage potentially elevates LSA production, crucial for effective chemical defense [1] [3].
  • Functional Redundancy: Ensures pathway robustness against mutational inactivation.
  • Evolutionary Innovation: Provides substrate for neofunctionalization through incremental mutations across copies, serving as a "test bed" for structural diversification of lasonolide analogs (e.g., LSA vs. LSB-G) [2].

Table 3: Structural Variations Among the Three las BGC Repeats

Variant TypeLocation/FeaturePotential ImpactFrequency in Repeats
Insertion 1Intergenic region upstream of KS domainRegulatory function1/3 repeats
Insertion 2Within HMG-CoA synthase geneTruncated domain (partial loss of function)1/3 repeats
SNP 1Ketoreductase active siteAltered substrate specificity2/3 repeats
SNP 2ACP phosphopantetheine binding siteEnhanced carrier protein efficiency1/3 repeats
Missing ACPModule 7 ACPRequires inter-repeat complementation1/3 repeats

The las cluster repetition exemplifies how genomic architecture directly influences chemical diversity in symbiotic systems. Future heterologous expression efforts leveraging fosmid capture (five overlapping fosmids spanning 48 kb of the las cluster) may exploit these natural variations to produce novel lasonolide analogs through combinatorial biosynthesis [1] [3].

Properties

Product Name

Lasonolide A

IUPAC Name

(5-methyl-2-methylidenehexyl) (Z,2R)-2-hydroxy-6-[(1R,4E,6E,9S,11S,12R,13R,14Z,16E,19E,21S,23S,24S)-11-hydroxy-24-(hydroxymethyl)-12,15,24-trimethyl-3-oxo-2,22,26-trioxatricyclo[19.3.1.19,13]hexacosa-4,6,14,16,19-pentaen-23-yl]hex-4-enoate

Molecular Formula

C41H60O9

Molecular Weight

696.9 g/mol

InChI

InChI=1S/C41H60O9/c1-28(2)21-22-30(4)26-47-40(46)34(43)18-13-14-19-37-41(6,27-42)38-25-33(49-37)17-10-7-9-15-29(3)23-36-31(5)35(44)24-32(48-36)16-11-8-12-20-39(45)50-38/h8-15,17,20,23,28,31-38,42-44H,4,7,16,18-19,21-22,24-27H2,1-3,5-6H3/b11-8+,14-13-,15-9+,17-10+,20-12+,29-23-/t31-,32+,33-,34-,35+,36-,37+,38-,41+/m1/s1

InChI Key

XYYABYHBQHRGAT-ZUFIHRSYSA-N

Synonyms

lasonolide A

Canonical SMILES

CC1C(CC2CC=CC=CC(=O)OC3CC(C=CCC=CC(=CC1O2)C)OC(C3(C)CO)CC=CCC(C(=O)OCC(=C)CCC(C)C)O)O

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H]2C/C=C/C=C/C(=O)O[C@@H]3C[C@@H](/C=C/C/C=C/C(=C\[C@H]1O2)/C)O[C@H]([C@]3(C)CO)C/C=C\C[C@H](C(=O)OCC(=C)CCC(C)C)O)O

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